molecular formula C5H13ClN2O2S B1284315 S-(2-Aminoethyl)-L-cysteine hydrochloride CAS No. 20662-32-2

S-(2-Aminoethyl)-L-cysteine hydrochloride

Cat. No.: B1284315
CAS No.: 20662-32-2
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-WCCKRBBISA-N
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Description

S-(2-Aminoethyl)-L-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The compound consists of a cysteine molecule with an additional aminoethyl group attached to the sulfur atom, and it is commonly used in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride typically involves the reaction of L-cysteine with 2-bromoethylamine hydrobromide. The reaction is carried out in an aqueous solution under basic conditions, usually with sodium hydroxide as the base. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: S-(2-Aminoethyl)-L-cysteine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form free thiol groups.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(2-Aminoethyl)-L-cysteine hydrochloride is used as a building block in the synthesis of more complex molecules. It is also used in the study of thiol-disulfide exchange reactions and as a model compound for studying the behavior of cysteine residues in proteins.

Biology: In biological research, the compound is used to study the role of cysteine residues in protein structure and function. It is also used in the development of enzyme inhibitors and as a probe for studying protein-protein interactions.

Medicine: this compound has potential therapeutic applications, including the development of drugs targeting cysteine residues in proteins. It is also used in the study of diseases related to cysteine metabolism.

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of S-(2-Aminoethyl)-L-cysteine hydrochloride involves its interaction with cysteine residues in proteins. The compound can form disulfide bonds with cysteine residues, leading to changes in protein structure and function. It can also act as a reducing agent, breaking disulfide bonds and restoring free thiol groups. These interactions can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

    L-Cysteine: The parent amino acid from which S-(2-Aminoethyl)-L-cysteine hydrochloride is derived.

    N-Acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.

    S-Methyl-L-cysteine: A derivative of cysteine with a methyl group attached to the sulfur atom.

Uniqueness: this compound is unique due to the presence of the aminoethyl group attached to the sulfur atom. This modification imparts distinct chemical properties and reactivity compared to other cysteine derivatives. The compound’s ability to form and break disulfide bonds makes it particularly useful in studying protein structure and function.

Properties

IUPAC Name

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2936-69-8 (Parent)
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50942860
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
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Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-32-2, 63905-31-7, 4099-35-8
Record name L-Cysteine, S-(2-aminoethyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-(2-aminoethyl)-, dihydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
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Record name S-(2-aminoethyl)-L-cysteine hydrochloride
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Record name S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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